
(20S)-3alpha-Amino-5alpha-pregnan-20-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(20S)-3alpha-Amino-5alpha-pregnan-20-ol is a steroidal compound that belongs to the class of pregnanes. This compound is characterized by the presence of an amino group at the 3alpha position and a hydroxyl group at the 20 position on the pregnane skeleton. Steroidal compounds like this compound are of significant interest due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (20S)-3alpha-Amino-5alpha-pregnan-20-ol typically involves multiple steps, starting from a suitable steroidal precursor. One common approach is to begin with a pregnane derivative, which undergoes selective functionalization at the 3alpha and 20 positions. This can be achieved through a series of reactions including oxidation, reduction, and substitution.
For example, the introduction of the amino group at the 3alpha position can be accomplished through the reduction of a corresponding ketone or oxime intermediate, followed by amination. The hydroxyl group at the 20 position can be introduced via selective reduction of a ketone precursor.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(20S)-3alpha-Amino-5alpha-pregnan-20-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 20 position can be oxidized to form a ketone.
Reduction: The ketone at the 20 position can be reduced to form the hydroxyl group.
Substitution: The amino group at the 3alpha position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of 20-keto derivatives.
Reduction: Formation of 20-hydroxy derivatives.
Substitution: Formation of various substituted amino derivatives.
Scientific Research Applications
(20S)-3alpha-Amino-5alpha-pregnan-20-ol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other steroidal compounds.
Biology: Studied for its role in modulating biological pathways and its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of steroid-based pharmaceuticals and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of (20S)-3alpha-Amino-5alpha-pregnan-20-ol involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to steroid receptors, modulating enzyme activity, or influencing signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
(20S)-3alpha-Hydroxy-5alpha-pregnan-20-one: Similar structure but with a hydroxyl group instead of an amino group at the 3alpha position.
(20S)-3alpha-Amino-5alpha-pregnan-20-one: Similar structure but with a ketone group at the 20 position instead of a hydroxyl group.
Uniqueness
(20S)-3alpha-Amino-5alpha-pregnan-20-ol is unique due to the presence of both an amino group at the 3alpha position and a hydroxyl group at the 20 position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
474-44-2 |
|---|---|
Molecular Formula |
C21H37NO |
Molecular Weight |
319.5 g/mol |
IUPAC Name |
(1S)-1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-amino-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanol |
InChI |
InChI=1S/C21H37NO/c1-13(23)17-6-7-18-16-5-4-14-12-15(22)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,23H,4-12,22H2,1-3H3/t13-,14-,15+,16-,17+,18-,19-,20-,21+/m0/s1 |
InChI Key |
VIQFMADXQMGZER-CGVINKDUSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)N)C)C)O |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


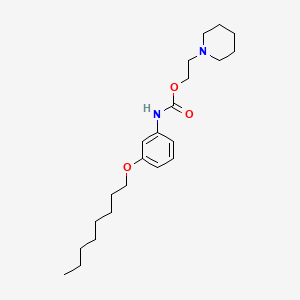
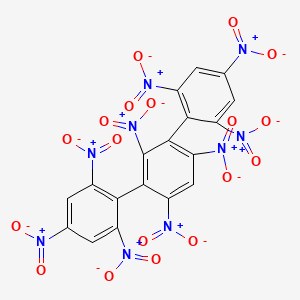
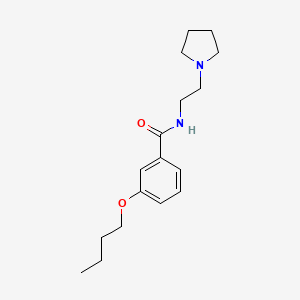
![2-Amino-4-azanidyl-5-[(5-nitro-2-oxidophenyl)diazenyl]benzenesulfonate;chromium(3+);hydron;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B13768739.png)



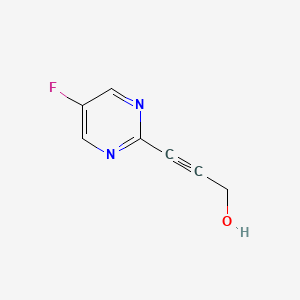
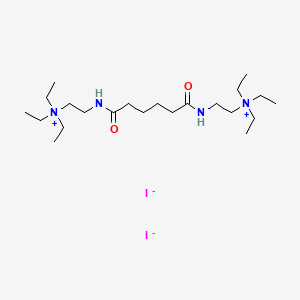
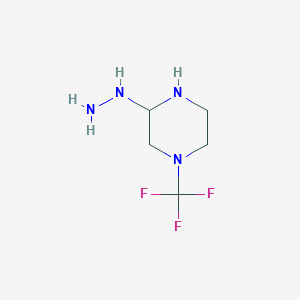
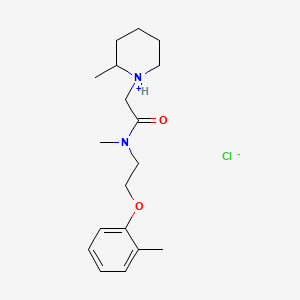
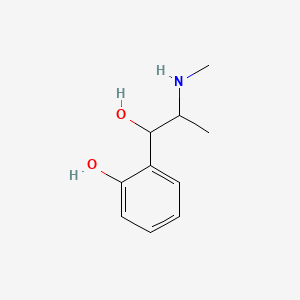
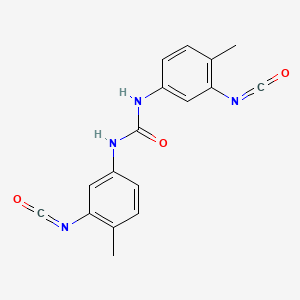
![Ethanaminium, N,N-bis(carboxymethyl)-N-(2-hydroxyethyl)-2-[(1-oxodecyl)amino]-, disodium salt](/img/structure/B13768804.png)
